4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-ol
Description
Properties
Molecular Formula |
C7H10N2O |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ol |
InChI |
InChI=1S/C7H10N2O/c10-7-5-8-9-4-2-1-3-6(7)9/h5,10H,1-4H2 |
InChI Key |
GBQLXXHWANFWPU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(=C(C=N2)O)C1 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Pyridine and Pyrazole Precursors
One classical approach involves the cyclization of appropriately substituted pyridine and pyrazole derivatives. This method relies on intramolecular cyclization reactions that fuse the two heterocycles into the pyrazolo[1,5-a]pyridine framework. The reaction conditions, including solvent choice and temperature, are critical to favor the formation of the hydroxylated product at the 3-position.
- Typical solvents: ethanol, acetic acid
- Temperature: reflux to elevated temperatures (~130 °C)
- Atmosphere: air or oxygen to promote oxidative cyclization
- Reaction time: 18–48 hours depending on conditions and substrates
Characterization of the product is confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Cross-Dehydrogenative Coupling (CDC) Reactions
A highly efficient and green synthetic strategy was reported involving acetic acid and molecular oxygen-promoted cross-dehydrogenative coupling (CDC) reactions between β-ketoesters or β-diketones and N-amino-2-iminopyridines. This method is catalyst-free and proceeds under mild conditions with high atom economy.
- Reagents: N-amino-2-iminopyridines and β-ketoesters/β-diketones (e.g., ethyl acetoacetate, acetylacetone)
- Solvent: ethanol with acetic acid additive
- Atmosphere: oxygen (O₂) at 1 atm to promote oxidative coupling
- Temperature: ~130 °C
- Reaction time: ~18 hours
This method leads to the formation of pyrazolo[1,5-a]pyridine derivatives including hydroxylated analogs such as 4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-ol with high yields (up to 94%) under optimized conditions.
Detailed Reaction Conditions and Yields
The following table summarizes the effect of acetic acid equivalents and atmosphere on the yield of a representative pyrazolo[1,5-a]pyridine derivative closely related to 4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-ol:
| Entry | Acetic Acid Equiv. | Atmosphere | Yield (%) of Pyrazolo[1,5-a]pyridine Derivative |
|---|---|---|---|
| 1 | 2 | Air | 34 |
| 2 | 4 | Air | 52 |
| 3 | 6 | Air | 74 |
| 4 | 6 | O₂ | 94 |
| 5 | 6 | Argon (Ar) | 6 |
| 6 | 1 (p-Toluenesulfonic acid) | O₂ | 39 |
| 7 | 2 (p-Toluenesulfonic acid) | O₂ | 41 |
| 8 | 1 (Trifluoroacetic acid) | O₂ | 48 |
| 9 | 2 (Trifluoroacetic acid) | O₂ | 55 |
Reaction conditions: N-amino-2-iminopyridine (3 mmol), ethyl acetoacetate (3 mmol), ethanol (10 mL), 130 °C, 18 h.
This data indicates that increasing acetic acid equivalents and using an oxygen atmosphere significantly enhances the yield of the desired pyrazolo[1,5-a]pyridine derivative. The use of strong Brønsted acids like p-toluenesulfonic acid or trifluoroacetic acid is less effective.
Mechanistic Insights
The proposed mechanism for the CDC synthesis involves:
- Oxidative C(sp³)–C(sp²) bond formation promoted by acetic acid and molecular oxygen.
- Formation of an intermediate via dehydrogenative coupling between the β-dicarbonyl compound and the N-amino-2-iminopyridine.
- Subsequent dehydrative cyclization to form the fused pyrazolo[1,5-a]pyridine ring.
- The hydroxyl group at position 3 is preserved or formed during cyclization, contributing to the compound’s reactivity and biological activity.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Typical Yields | Notes |
|---|---|---|---|---|
| Cyclization of Pyridine and Pyrazole Precursors | Pyridine and pyrazole derivatives, reflux solvents (ethanol, acetic acid), air/O₂ atmosphere | Established method, versatile | Moderate to high | Requires careful control of conditions |
| Cross-Dehydrogenative Coupling (CDC) | N-amino-2-iminopyridines + β-ketoesters/β-diketones, acetic acid, O₂ atmosphere, 130 °C | Catalyst-free, green, high atom economy | Up to 94% | Broad substrate scope, mild conditions |
Chemical Reactions Analysis
Types of Reactions
4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolo-pyridine oxides, while substitution reactions can produce a wide range of substituted pyrazolo-pyridines with different functional groups .
Scientific Research Applications
4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Pharmacological and Industrial Relevance
- Target Compound : Derivatives like the carboxylic acid analog () are intermediates in drug development, particularly for central nervous system (CNS) targets due to their ability to cross the blood-brain barrier .
- Anti-Inflammatory Derivatives: Pyrazolo[3,4-d]pyrimidin-4-ones with thiazolidinone moieties () exhibit significant anti-inflammatory activity, underscoring the impact of heterocyclic appendages .
- Kinase Inhibitors : Pyrazolo[1,5-a]pyrimidines (e.g., 7aq in ) are explored as aryl hydrocarbon receptor modulators, demonstrating the scaffold’s versatility .
Q & A
Q. What are the foundational synthetic methodologies for constructing the pyrazolo[1,5-a]pyridine core in 4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-ol derivatives?
The synthesis typically begins with cyclization reactions using precursors like hydrazine derivatives or orthoesters. For example, cyclization of hydrazinyl intermediates with aldehydes under acidic conditions forms the fused pyrazole-pyridine system. Reaction conditions (temperature, pH) must be tightly controlled to optimize yields, as deviations can lead to side products like open-chain hydrazones . Multi-step pathways often incorporate triazole or pyrimidine moieties via nucleophilic substitution or condensation, as seen in derivatives with 4H-1,2,4-triazol-3-yl substituents .
Q. How are advanced characterization techniques like NMR and MS employed to confirm the structure of pyrazolo[1,5-a]pyridine derivatives?
¹H and ¹³C NMR are critical for confirming regiochemistry and substituent positions. For instance, in 7-methoxy derivatives, methoxy protons appear as singlets near δ 4.13 ppm, while aromatic protons in the pyrazole ring resonate between δ 8.23–8.50 ppm. Mass spectrometry (HRMS) validates molecular weights, with deviations ≤0.0015 Da confirming purity. Analytical data cross-referenced with computational predictions (e.g., HMBC correlations) resolves ambiguities in complex fused-ring systems .
Q. What structural features influence the reactivity and pharmacological potential of 4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-ol analogs?
Substituents at positions 3, 5, and 7 significantly alter reactivity and bioactivity. For example:
- Hydroxyl groups at position 3 enhance hydrogen-bonding interactions with biological targets.
- Bulky aryl substituents at position 5 improve metabolic stability but may reduce solubility.
- Ethanol moieties (e.g., 2-{triazolo[1,5-a]pyrimidin-6-yl}ethanol) increase hydrophilicity, aiding blood-brain barrier penetration in neurological applications .
Advanced Research Questions
Q. How can synthetic yields of 4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-ol derivatives be optimized in multi-step pathways?
Yield optimization requires balancing reaction parameters:
- Temperature : Cyclization steps often require reflux (e.g., xylene at 140°C for 25–30 hours) to drive equilibrium toward ring closure .
- Catalysts : Lewis acids (e.g., ZnCl₂) accelerate electrophilic substitution in triazole incorporation, improving yields from ~50% to >70% .
- Workup : Purification via recrystallization (methanol/ethanol) or column chromatography minimizes byproducts. For example, 7-amino derivatives achieve 67–70% yields after recrystallization .
Q. How should researchers resolve contradictions in spectroscopic data for structurally similar pyrazolo[1,5-a]pyridine derivatives?
Discrepancies in NMR or MS data often arise from:
- Solvent effects : CDCl₃ vs. DMSO-d₆ can shift proton signals by 0.1–0.3 ppm.
- Tautomerism : Prototropic shifts in the pyrazole ring (e.g., NH vs. OH tautomers) require variable-temperature NMR or 2D experiments (HSQC, HMBC) for resolution .
- Impurity profiling : HRMS with isotopic pattern analysis identifies trace contaminants (e.g., brominated byproducts in arylazo derivatives) .
Q. What mechanistic insights govern the regioselectivity of electrophilic substitutions in pyrazolo[1,5-a]pyridine systems?
Electrophilic attack preferentially occurs at the pyridine nitrogen due to higher electron density. For example:
Q. How can computational methods enhance the design of pyrazolo[1,5-a]pyridine-based inhibitors?
Molecular docking (AutoDock, Schrödinger) predicts binding affinities to targets like hypoxanthine-guanine phosphoribosyltransferase. Key steps include:
- Pharmacophore modeling : Identifies critical H-bond acceptors (e.g., pyridine N) and hydrophobic pockets.
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories, with RMSD <2 Å indicating robust binding .
Q. What strategies validate the biological activity of pyrazolo[1,5-a]pyridine derivatives against neurological targets?
- In vitro assays : Measure IC₅₀ values for enzyme inhibition (e.g., acetylcholinesterase) using Ellman’s method.
- In vivo models : Rodent studies evaluate blood-brain barrier penetration via LC-MS quantification of brain tissue concentrations.
- SAR studies : Correlate substituent electronegativity (Hammett σ values) with activity trends. Ethanol-substituted analogs show 3-fold higher potency than methyl derivatives due to improved solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
